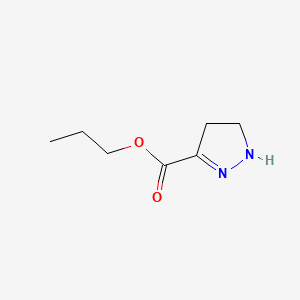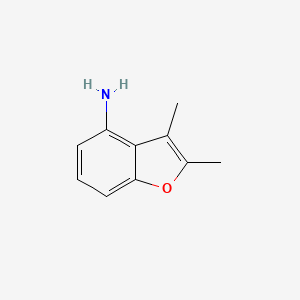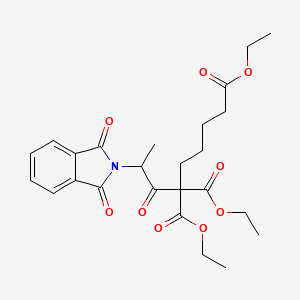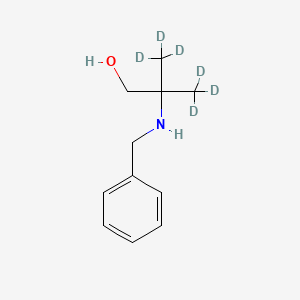
2-Benzylamino-2-méthyl-1-propanol-d6
Vue d'ensemble
Description
2-Benzylamino-2-methyl-1-propanol-d6 is a biochemical used for proteomics research . It has a molecular formula of C11H11D6NO and a molecular weight of 185.30 .
Synthesis Analysis
The synthesis of 2-Benzylamino-2-methyl-1-propanol involves a reaction between 2-amino-2-methylpropan-1-ol and benzaldehyde in dichloromethane at room temperature. Sodium triacetoxyborohydride is added portionwise, and the mixture is stirred for 3 hours .Molecular Structure Analysis
The molecular structure of 2-Benzylamino-2-methyl-1-propanol-d6 is represented by the formula C11H11D6NO .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Benzylamino-2-methyl-1-propanol-d6 include the reaction of 2-amino-2-methylpropan-1-ol with benzaldehyde in dichloromethane at room temperature .Physical and Chemical Properties Analysis
2-Benzylamino-2-methyl-1-propanol-d6 has a density of 1.0±0.1 g/cm3, a boiling point of 300.8±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 57.1±3.0 kJ/mol and a flash point of 109.1±11.6 °C .Applications De Recherche Scientifique
Recherche en protéomique
Le 2-Benzylamino-2-méthyl-1-propanol-d6 est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Le composé sert d'outil biochimique pour étudier les interactions protéiques, les modifications post-traductionnelles et le protéome dynamique .
Synthèse asymétrique
En chimie organique, ce composé agit comme un auxiliaire chiral. Il fournit un cadre pour la synthèse de composés énantiomériquement purs, ce qui est crucial pour créer des produits pharmaceutiques avec des activités spécifiques souhaitées .
Développement d'agents antimicrobiens
Des recherches ont montré que le 2-Benzylamino-2-méthyl-1-propanol présente des propriétés antimicrobiennes. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens, qui pourraient être essentiels dans la lutte contre les souches résistantes de bactéries .
Normes environnementales
Les composés marqués isotopiquement stables comme le this compound sont utilisés comme étalons pour la détection des polluants environnementaux. Ils jouent un rôle important dans la surveillance et l'analyse des polluants dans l'air, l'eau, le sol et les aliments .
Études pharmacologiques
En pharmacologie, les isotopes sont utilisés pour l'imagerie, le diagnostic et le dépistage néonatal. Le this compound peut être utilisé dans ces domaines pour étudier le métabolisme et la distribution des médicaments dans l'organisme .
Intermédiaire de synthèse organique
Ce composé est un intermédiaire précieux en synthèse organique. Il est utilisé dans la préparation de divers composés que l'on retrouve dans les produits pharmaceutiques, les colorants, les revêtements et aussi dans la synthèse de tensioactifs, de résines et d'adoucissants .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé de référence pour l'identification et la quantification chimiques. Il aide à l'étude des structures des composés, des mécanismes réactionnels et de la cinétique .
Science des matériaux
Le composé trouve également une application en science des matériaux. Il est impliqué dans la préparation de certains composés qui sont essentiels aux produits pharmaceutiques, aux colorants, aux revêtements et à la synthèse de divers matériaux tels que les tensioactifs et les résines .
Safety and Hazards
Orientations Futures
As a biochemical used for proteomics research, 2-Benzylamino-2-methyl-1-propanol-d6 has potential applications in various fields of study. Its use as an organic synthesis intermediate and pharmaceutical intermediate suggests its importance in laboratory research and development and pharmaceutical and chemical production processes .
Mécanisme D'action
is a compound useful in organic synthesis . It has a molecular formula of C11H11D6NO and a molecular weight of 185.30 . The compound is a derivative of 2-Benzylamino-2-methyl-1-propanol, which has a molecular formula of C11H17NO .
The presence of the benzylamino group suggests that this compound might interact with biological targets through hydrogen bonding or ionic interactions. The methyl groups could potentially increase the lipophilicity of the compound, which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
The compound’s stability and efficacy could be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHEIXSIHNMCG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)
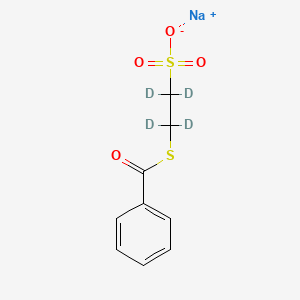
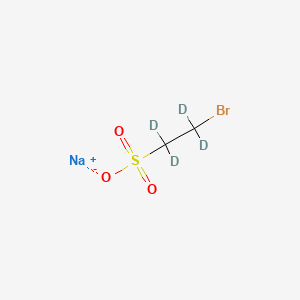
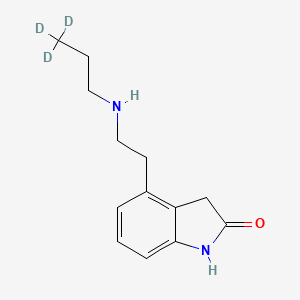

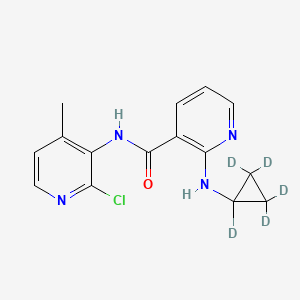
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)
